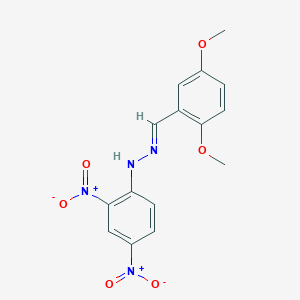![molecular formula C30H25IN4O3S2 B15017684 ethyl 6-amino-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4-(2-iodophenyl)-4H-pyran-3-carboxylate](/img/structure/B15017684.png)
ethyl 6-amino-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4-(2-iodophenyl)-4H-pyran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-amino-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4-(2-iodophenyl)-4H-pyran-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4-(2-iodophenyl)-4H-pyran-3-carboxylate involves several steps:
Formation of the Pyran Ring: The initial step involves the formation of the pyran ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with an aldehyde under acidic or basic conditions.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a halogenation reaction using iodine and a suitable halogenating agent.
Formation of the Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Thioether Formation: The thioether linkage is formed by reacting the tetrahydroquinoline derivative with a thiol under basic conditions.
Final Coupling and Esterification: The final step involves coupling the intermediate with ethyl cyanoacetate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and tetrahydroquinoline moieties.
Reduction: Reduction reactions can be performed on the cyano groups to convert them into amines.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene and tetrahydroquinoline moieties.
Reduction: Amino derivatives formed from the reduction of cyano groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, ethyl 6-amino-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4-(2-iodophenyl)-4H-pyran-3-carboxylate can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its unique structure allows it to interact with different biological targets, making it useful for investigating enzyme mechanisms and receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest that it could exhibit biological activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for the synthesis of polymers, dyes, and other functional materials.
作用機序
The mechanism of action of ethyl 6-amino-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4-(2-iodophenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s multiple functional groups allow it to form specific interactions with these targets, leading to modulation of their activity.
類似化合物との比較
Similar Compounds
- Ethyl 6-amino-5-cyano-2-({[3-cyano-4-(phenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4-(2-iodophenyl)-4H-pyran-3-carboxylate
- Ethyl 6-amino-5-cyano-2-({[3-cyano-4-(furanyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4-(2-iodophenyl)-4H-pyran-3-carboxylate
Uniqueness
Ethyl 6-amino-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4-(2-iodophenyl)-4H-pyran-3-carboxylate is unique due to the presence of the thiophene moiety, which imparts specific electronic and steric properties to the compound. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C30H25IN4O3S2 |
|---|---|
分子量 |
680.6 g/mol |
IUPAC名 |
ethyl 6-amino-5-cyano-2-[(3-cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanylmethyl]-4-(2-iodophenyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C30H25IN4O3S2/c1-2-37-30(36)27-23(38-28(34)19(14-32)26(27)17-8-3-5-10-21(17)31)16-40-29-20(15-33)25(24-12-7-13-39-24)18-9-4-6-11-22(18)35-29/h3,5,7-8,10,12-13,26H,2,4,6,9,11,16,34H2,1H3 |
InChIキー |
KYRDAZIQVHNCRP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2I)C#N)N)CSC3=NC4=C(CCCC4)C(=C3C#N)C5=CC=CS5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B15017616.png)
![2-methyl-3-({(E)-[5-(quinolin-8-ylsulfanyl)furan-2-yl]methylidene}amino)quinazolin-4(3H)-one](/img/structure/B15017628.png)
![2-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B15017633.png)

![4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B15017639.png)
![(3E)-3-{[(2,4-Dichlorophenyl)formamido]imino}-N-(2-methoxy-5-methylphenyl)butanamide](/img/structure/B15017641.png)
![1-(2-chlorophenyl)-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15017645.png)
![2-bromo-4-methyl-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15017649.png)
![5-(3-Methoxyphenyl)-1-methyl-N-{[4-(propan-2-YL)phenyl]methyl}-1H-imidazol-2-amine](/img/structure/B15017654.png)

![2-{[(E)-(4-ethoxyphenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15017662.png)
![(3E)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B15017664.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B15017671.png)
![methyl 4-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]benzoate](/img/structure/B15017689.png)
